molecular formula C18H34O2 B1196649 Octadecenoic acid, (E)- CAS No. 26764-26-1

Octadecenoic acid, (E)-

Cat. No.: B1196649
CAS No.: 26764-26-1
M. Wt: 282.5 g/mol
InChI Key: WRIDQFICGBMAFQ-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-8-Octadecenoic acid is a monounsaturated fatty acid with the molecular formula C18H34O2. It is an isomer of oleic acid and is found in partially hydrogenated vegetable oil and milk fat . This compound is known for its unique structure, where the double bond is located at the 8th carbon atom in the cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-8-octadecenoic acid can be achieved through various methods. One common approach involves the partial hydrogenation of linoleic acid, which results in the formation of different positional isomers, including cis-8-octadecenoic acid . Another method involves the use of specific catalysts to selectively hydrogenate the double bonds in polyunsaturated fatty acids .

Industrial Production Methods: Industrial production of cis-8-octadecenoic acid typically involves the hydrogenation of vegetable oils. This process is carried out under controlled conditions to ensure the selective formation of the desired isomer. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the yield of cis-8-octadecenoic acid .

Chemical Reactions Analysis

Types of Reactions: cis-8-Octadecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cis-8-octadecenoic acid involves its interaction with cell membranes. It can disrupt the electron transport chain and oxidative phosphorylation, leading to impaired cellular energy production. Additionally, it may inhibit enzyme activity, impair nutrient uptake, and generate toxic peroxidation products .

Comparison with Similar Compounds

cis-8-Octadecenoic acid is similar to other monounsaturated fatty acids such as:

Uniqueness: The unique position of the double bond at the 8th carbon atom in cis-8-octadecenoic acid distinguishes it from other isomers. This structural difference can influence its physical and chemical properties, as well as its biological activity .

Properties

IUPAC Name

(Z)-octadec-8-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIDQFICGBMAFQ-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415240
Record name cis-8-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5684-71-9, 26764-26-1, 1329-02-8
Record name cis-8-Octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5684-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Octadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026764261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-8-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecenoic acid, (E)-
Reactant of Route 2
Reactant of Route 2
Octadecenoic acid, (E)-
Reactant of Route 3
Octadecenoic acid, (E)-
Reactant of Route 4
Octadecenoic acid, (E)-
Reactant of Route 5
Octadecenoic acid, (E)-
Reactant of Route 6
Octadecenoic acid, (E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.